4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

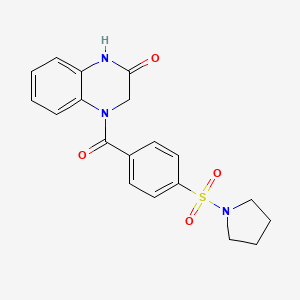

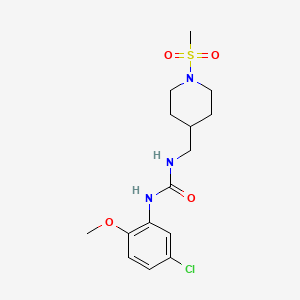

“4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” is a raw material used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . It’s a part of the molecular structure of pomalidomide, which is often used as the ligand for E3 ligase in PROTAC production .

Synthesis Analysis

The synthesis of “4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” involves several step reactions of substitution, click reaction, and addition reaction . A solution of this compound (2.8 g, 0.01 mol) was added with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine (2.2 g, 0.01 mol) and DIPEA (2.5 g, 0.02 mol) in N2 atmosphere. The reaction mixture was refluxed for 5 hours .Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione” was confirmed by 1H NMR, 13C NMR, and MS . The molecular formula is C13H10N2O4 .Chemical Reactions Analysis

The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.24 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Structural Characterization

Several studies have been conducted on the synthesis and structural characterization of derivatives related to 4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione. These studies offer insights into efficient synthesis methods and the molecular structures of these compounds. For example, a novel method for the synthesis of N-phenylphthalimide compounds, including 4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione derivatives, demonstrated the potential for higher protox inhibiting herbicidal activity (Hai, 2007). Additionally, the crystal structure of flumioxazin, a related compound, has been detailed, providing a basis for understanding the molecular interactions within this class of compounds (Park et al., 2015).

Biological Activity and Potential Applications

The biological activity and potential applications of 4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione derivatives have been explored, with a focus on their herbicidal properties and potential medical applications. Research on the synthesis and herbicidal activity of these derivatives highlights their effectiveness as protox-inhibiting herbicides, suggesting their use in agricultural applications (Huang et al., 2005). Moreover, studies on the synthesis of pomalidomide linked with diphenylcarbamide derivatives indicate potential medical applications, particularly in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities, hinting at therapeutic benefits in certain medical conditions (Sun et al., 2022).

Propriétés

IUPAC Name |

4-fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVHJKBFAAWAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2805338.png)

![Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate](/img/structure/B2805342.png)

![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2805345.png)

![(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B2805349.png)